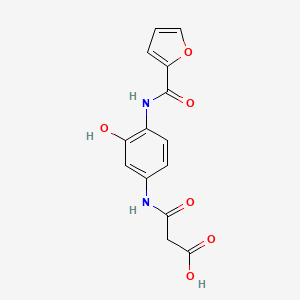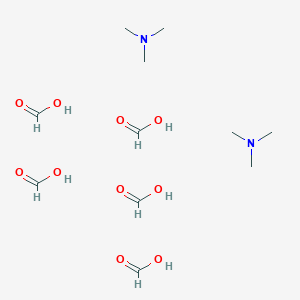
2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and a methylpiperazinyl moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Next, the methoxyphenyl group is introduced via a
Properties
CAS No. |
853333-46-7 |
|---|---|
Molecular Formula |
C21H24BrN3O |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C21H23N3O.BrH/c1-15-14-22-11-12-24(15)21-13-20(16-7-9-17(25-2)10-8-16)23-19-6-4-3-5-18(19)21;/h3-10,13,15,22H,11-12,14H2,1-2H3;1H |
InChI Key |
GFSVHRMCHUOXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)
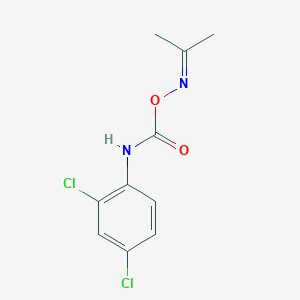



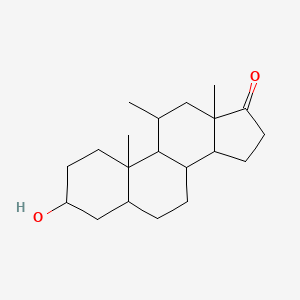
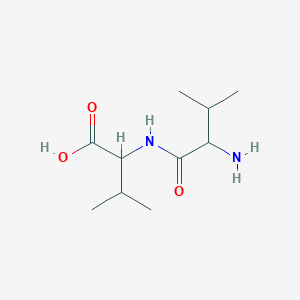
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
